molecular formula C18H17ClN4O2 B4564687 N-(3-chloro-2-methylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

N-(3-chloro-2-methylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B4564687
M. Wt: 356.8 g/mol
InChI Key: FJTUPNBHMHVRCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H17ClN4O2 and its molecular weight is 356.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.1040035 g/mol and the complexity rating of the compound is 466. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

One notable application of similar triazole derivatives is in the synthesis of compounds with antimicrobial activities. Bektaş et al. (2010) explored the synthesis of novel 1,2,4-triazole derivatives and evaluated their antimicrobial properties. These compounds were found to exhibit good to moderate activities against various microorganisms, indicating the potential of triazole derivatives, like the one , for developing new antimicrobial agents (Bektaş et al., 2010).

Electronic and Spectroscopic Analysis

Another application is in the field of electronic and spectroscopic analysis. Beytur and Avinca (2021) conducted a study on the electronic, nonlinear optical properties, and spectroscopic analysis of heterocyclic triazole derivatives. They utilized Density Functional Theory (DFT) calculations to understand the electronic properties and potential applications of these compounds in materials science. This indicates the use of triazole derivatives, such as the compound , in the development of materials with specific electronic and optical properties (Beytur & Avinca, 2021).

High-Yield Synthesis Techniques

The synthesis of triazole derivatives can also be optimized for high-yield production. Guirado et al. (2016) developed a new synthetic approach for producing 3-aryl-1,2,4-triazoles, demonstrating the feasibility of high-yield reactions in the synthesis of triazole compounds. This research provides insights into efficient production methods that could be applicable to the synthesis of "N-(3-chloro-2-methylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide" (Guirado et al., 2016).

Corrosion Inhibition

Triazole derivatives also find applications in corrosion inhibition. Bentiss et al. (2009) investigated the inhibition performance of a triazole compound on mild steel in a hydrochloric acid medium. Their findings suggest that similar compounds could serve as effective corrosion inhibitors, potentially including "this compound" (Bentiss et al., 2009).

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-1-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2/c1-11-13(19)7-6-8-14(11)20-18(24)17-12(2)23(22-21-17)15-9-4-5-10-16(15)25-3/h4-10H,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJTUPNBHMHVRCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-chloro-2-methylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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N-(3-chloro-2-methylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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N-(3-chloro-2-methylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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N-(3-chloro-2-methylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 5
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N-(3-chloro-2-methylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 6
N-(3-chloro-2-methylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

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